EstCE1 Esterase Substrate Activity
Tributyrylglycerol exhibits significantly higher specific activity as a substrate for the esterase EstCE1 compared to the short-chain triglyceride analogs triacetin (C2) and tripropionin (C3). This indicates more efficient enzymatic hydrolysis and, consequently, more rapid intracellular release of butyrate [1]. The data were generated using purified recombinant EstCE1 enzyme under standardized in vitro assay conditions.
| Evidence Dimension | Enzymatic specific activity (U/mg) with EstCE1 |
|---|---|
| Target Compound Data | 54.7 U/mg |
| Comparator Or Baseline | Triacetin: 26.7 U/mg; Tripropionin: 33.3 U/mg |
| Quantified Difference | 2.05-fold higher than triacetin; 1.64-fold higher than tripropionin |
| Conditions | In vitro assay with purified recombinant EstCE1 esterase |
Why This Matters
Higher esterase substrate activity translates to more efficient prodrug activation, ensuring greater and more consistent butyrate yields in cellular and in vivo models, which is critical for reproducible experimental outcomes.
- [1] Chahinian H, et al. Distinction between esterases and lipases: A kinetic study with vinyl esters and TAG. Biochim Biophys Acta. 2005;1738(1-3):29-36. View Source
